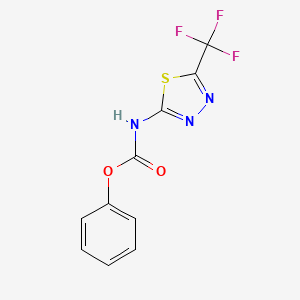
alpha-Butylstreptozotocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Butylstreptozotocin is a chemical compound that belongs to the class of nitrosourea antibiotics. It is structurally related to streptozotocin, a well-known compound used in medical research for its ability to induce diabetes in experimental animals. This compound is characterized by its unique chemical structure, which includes a butyl group attached to the streptozotocin molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Butylstreptozotocin typically involves the modification of streptozotocin. The process begins with the preparation of streptozotocin, which is then subjected to a series of chemical reactions to introduce the butyl group. The key steps in the synthesis include:
Nitration: Streptozotocin is nitrated to introduce a nitroso group.
Alkylation: The nitrated streptozotocin is then alkylated with butyl bromide under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Butylstreptozotocin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Alpha-Butylstreptozotocin has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical research.
Biology: It is employed in studies involving cellular and molecular biology.
Medicine: It is used in medical research to induce diabetes in experimental animals, similar to streptozotocin.
Industry: It finds applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of alpha-Butylstreptozotocin involves its ability to alkylate DNA, leading to DNA damage and cell death. This property makes it useful in inducing diabetes in experimental animals by selectively targeting pancreatic beta cells. The compound is transported into cells via glucose transporters, where it exerts its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Alpha-Butylstreptozotocin is similar to other nitrosourea compounds such as streptozotocin and alloxan. it is unique due to the presence of the butyl group, which may influence its chemical properties and biological activity. Similar compounds include:
Streptozotocin: Used in medical research for inducing diabetes.
Alloxan: Another compound used to induce diabetes in experimental animals.
Chlorozotocin: A chlorinated derivative with antitumor activity.
This compound stands out due to its specific structural modifications, which may offer distinct advantages in certain research applications.
Propriétés
Numéro CAS |
53347-36-7 |
|---|---|
Formule moléculaire |
C12H23N3O7 |
Poids moléculaire |
321.33 g/mol |
Nom IUPAC |
3-[(2S,3R,4R,5S,6R)-2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C12H23N3O7/c1-3-4-5-21-11-8(13-12(19)15(2)14-20)10(18)9(17)7(6-16)22-11/h7-11,16-18H,3-6H2,1-2H3,(H,13,19)/t7-,8-,9-,10-,11+/m1/s1 |
Clé InChI |
CRYSPCRGLHJZTE-ILAIQSSSSA-N |
SMILES isomérique |
CCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
SMILES canonique |
CCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



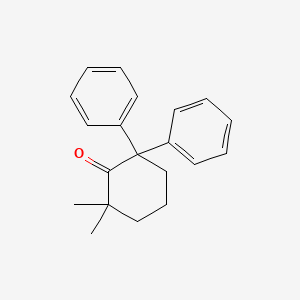
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
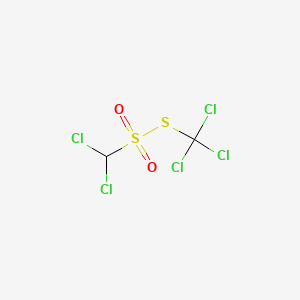
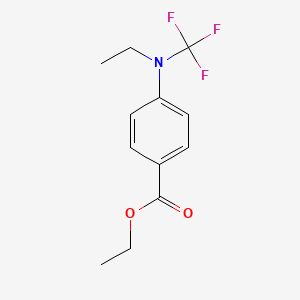
![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
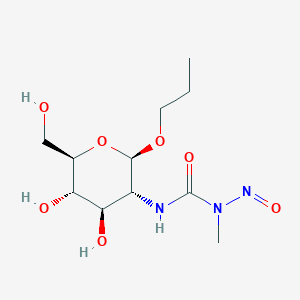

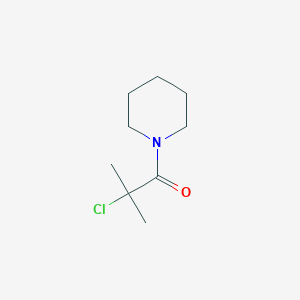


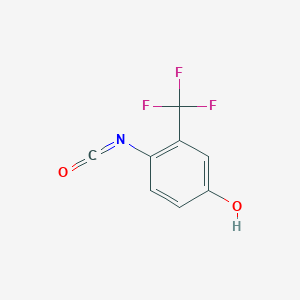
![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
